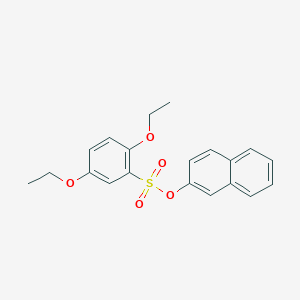![molecular formula C21H20N2O B381544 2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 385403-19-0](/img/structure/B381544.png)
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring via a methoxy group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The naphthalene ring is a polycyclic aromatic hydrocarbon, which is often used in the synthesis of dyes, resins, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity . The process may include steps such as crystallization, filtration, and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl methyl-3-arylthioureas
Uniqueness
2-[(naphthalen-2-yloxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific structural features, which combine the pharmacological properties of benzimidazole with the chemical versatility of naphthalene. This combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
385403-19-0 |
|---|---|
Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C21H20N2O/c1-15(2)23-20-10-6-5-9-19(20)22-21(23)14-24-18-12-11-16-7-3-4-8-17(16)13-18/h3-13,15H,14H2,1-2H3 |
InChI Key |
VQWOQNJCIPHKDE-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2,6-difluorophenyl)hydrazinylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B381462.png)
![1-[3-({4-Hydroxy-3-nitrobenzylidene}amino)phenyl]ethanone](/img/structure/B381463.png)
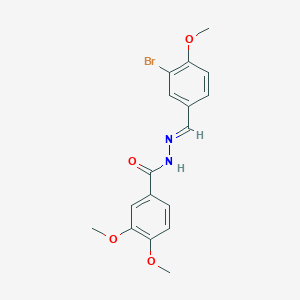
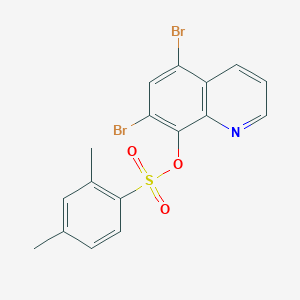
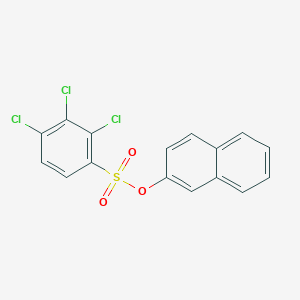
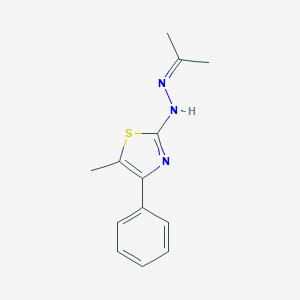

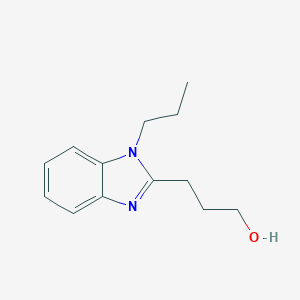
![2-{[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole](/img/structure/B381478.png)
![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B381479.png)

![3,5-dichloro-2-methoxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381481.png)
![[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B381483.png)
